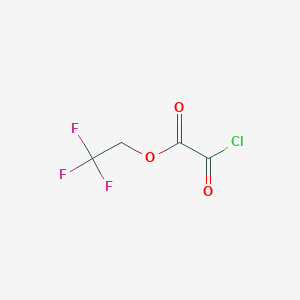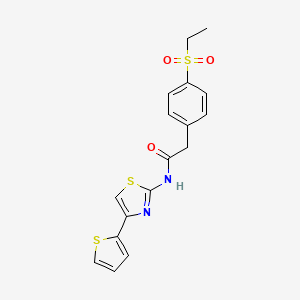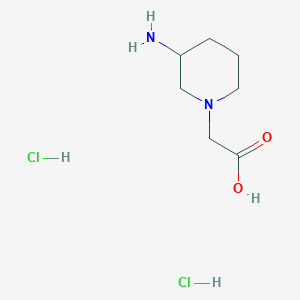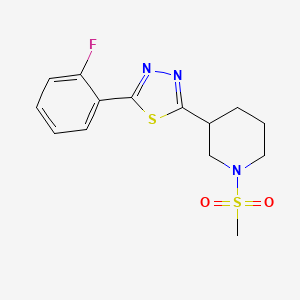
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate is a chemical compound with the CAS Number: 958649-45-1 . It has a molecular weight of 190.51 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H2ClF3O3/c5-2(9)3(10)11-1-4(6,7)8/h1H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide important information about its behavior and interactions. For this compound, the available information indicates that it has a molecular weight of 190.51 .Scientific Research Applications
Fluorinated Amido Esters Synthesis Research by Dao Thi et al. (2018) explored the transformation of 4-Trifluoromethyl-3-oxo-β-lactams into fluorinated amido esters through unexpected C3-C4 bond fission. This study highlighted the reactivity of related fluorinated compounds, shedding light on new synthetic pathways and reaction mechanisms for producing complex fluorinated molecules, which could have implications for 2,2,2-Trifluoroethyl 2-chloro-2-oxoacetate and similar structures (Dao Thi et al., 2018).
Trifluoroethylation of Organoboronic Acids Zhao and Hu (2012) detailed a method for the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids and esters. Their work underscores the importance of introducing fluorinated moieties into organic molecules, a process that significantly alters biological activities. This study provides insights into methodologies that could be applicable to or inspired by this compound (Zhao & Hu, 2012).
One-Pot Parallel Synthesis of Oxamides Bogolubsky et al. (2015) developed a one-pot parallel synthesis of N(1)-aryl-N(2)-alkyl-substituted oxamides using 2,2,2-trifluoroethyl chlorooxoacetate, demonstrating higher efficiency over known reagents. This method's success in preparing HIV entry inhibitors illustrates the compound's utility in streamlining the synthesis of biologically active molecules (Bogolubsky et al., 2015).
Alpha-Trifluoromethylated Carbanion Synthons Uneyama, Katagiri, and Amii (2008) discussed the synthesis and applications of alpha-trifluoromethylated carbanions, providing a foundation for developing new synthetic strategies for incorporating trifluoromethyl groups into target molecules. This research could offer conceptual frameworks relevant to compounds like this compound, especially in designing new reactions and materials (Uneyama et al., 2008).
Polymerization of Fluorinated Monomers Patil and Améduri (2013) reviewed the polymerization of alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid, highlighting the high-tech applications of their copolymers and terpolymers. The unique properties of fluorinated polymers underscore the potential of fluorinated esters like this compound in materials science and engineering (Patil & Améduri, 2013).
Properties
IUPAC Name |
2,2,2-trifluoroethyl 2-chloro-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O3/c5-2(9)3(10)11-1-4(6,7)8/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEARFTWVELJQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958649-45-1 |
Source


|
| Record name | 2,2,2-trifluoroethyl 2-chloro-2-oxoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(2,4-dichlorophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2798802.png)
![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2798808.png)
![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)

![2-[(3-Methyl-1-propylpyrazol-4-yl)amino]acetic acid](/img/structure/B2798812.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2798814.png)

![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)

![1-(4-methylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2798820.png)

